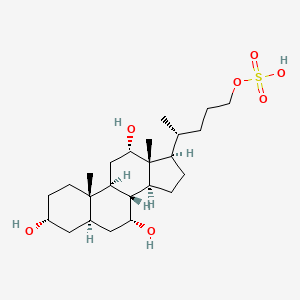
Petromyzonol sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3alpha,7alpha,12alpha-trihydroxy-5alpha-cholan-24-yl sulfate is a steroid sulfate. It derives from a 5alpha-cholane-3alpha,7alpha,12alpha,24-tetrol. It is a conjugate acid of a 3alpha,7alpha,12alpha-trihydroxy-5alpha-cholan-24-yl sulfate(1-).
Wissenschaftliche Forschungsanwendungen
Pheromone-Based Pest Management
Petromyzonol sulfate is identified as one of the active components of a migratory pheromone for sea lampreys, an invasive species in the Laurentian Great Lakes. This pheromone shows remarkable potency and is promising for enhancing control strategies in integrated pest management programs. Synthesis of such pheromones presents both scientific and policy challenges, like acquiring support for the science, synthesizing sufficient quantities, and regulating this new type of ‘pesticide’ (Sorensen & Hoye, 2007).
Identification and Structural Analysis
Petromyzonol sulfate, along with other related compounds, has been structurally characterized, providing insights into their roles as chemical signals. Studies include the identification of novel compounds and the determination of their absolute configuration using spectroscopic analyses (Li et al., 2013), (Hoye et al., 2007).
Role in Sea Lamprey Life Cycle
Petromyzonol sulfate and its derivatives serve as chemoattractants during various stages of the sea lamprey's life cycle, crucial for successful reproduction and migration. This involves attracting adults to breeding grounds and signaling reproductive status. The precise nature of these chemical cues and their role in the lamprey's olfactory system are significant areas of research (Venkatachalam, 2005).
Electrophysiological Studies
Electrophysiological evidence shows the sensitivity of female sea lampreys' olfactory organs to petromyzonol sulfate, indicating its role as a pheromone in the species' reproductive behavior. This research helps in understanding the olfactory capabilities and mating behavior of sea lampreys (Siefkes & Li, 2004).
Pheromone Conservation Across Species
Research indicates that petromyzonol sulfate, as part of a migratory pheromone, is employed by various lamprey species, suggesting a common evolutionary conservation across these species. This finding is significant for understanding the shared biological traits and behaviors among different lamprey species (Fine et al., 2004).
Synthesis and Olfactory Activity
Studies on the synthesis and olfactory activity of petromyzonol sulfate analogs provide insights into the specificity with which lampreys detect these compounds. This research is pivotal in understanding lamprey olfaction and can aid in the development of pheromone analogs for invasive species control (Burns et al., 2011).
Use in Trap Lures
Research on the efficacy of synthesized petromyzonol sulfate as a trap lure indicates its potential in attracting lampreys, especially in the presence of natural male odors. This application could be significant in the control and management of sea lamprey populations (Luehring et al., 2011).
Eigenschaften
CAS-Nummer |
20311-93-7 |
|---|---|
Produktname |
Petromyzonol sulfate |
Molekularformel |
C24H42O7S |
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] hydrogen sulfate |
InChI |
InChI=1S/C24H42O7S/c1-14(5-4-10-31-32(28,29)30)17-6-7-18-22-19(13-21(27)24(17,18)3)23(2)9-8-16(25)11-15(23)12-20(22)26/h14-22,25-27H,4-13H2,1-3H3,(H,28,29,30)/t14-,15-,16-,17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |
InChI-Schlüssel |
BKZKSSHAWFCVDU-JLIFGLSWSA-N |
Isomerische SMILES |
C[C@H](CCCOS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Kanonische SMILES |
CC(CCCOS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyme |
5beta-petromyzonol sulfate petromyzonol sulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



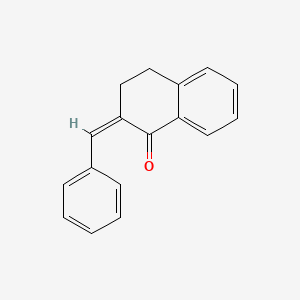
![[(E)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea](/img/structure/B1234385.png)
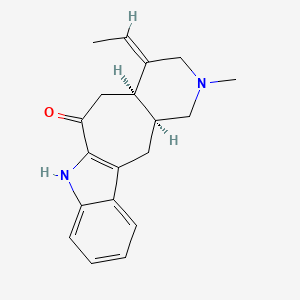
![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1234389.png)
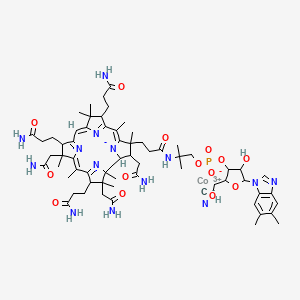
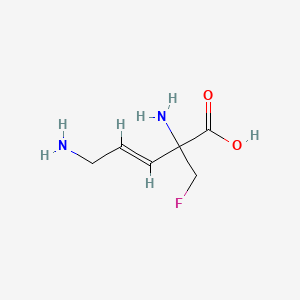
![(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-9-methyldeca-2,4,6-trienamide](/img/structure/B1234393.png)
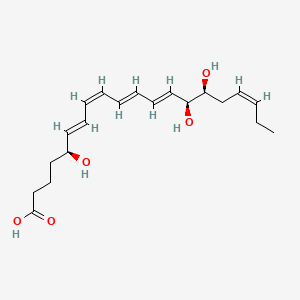
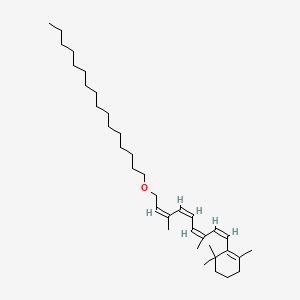
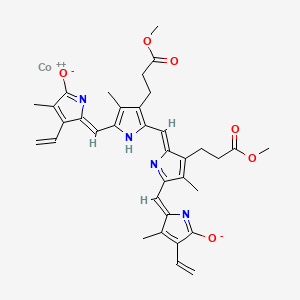
![6-[(1E,3E,5E)-6-[(2R,3S,3Ar,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one;methanol](/img/structure/B1234400.png)
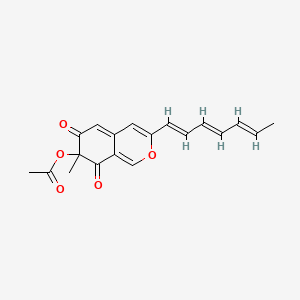
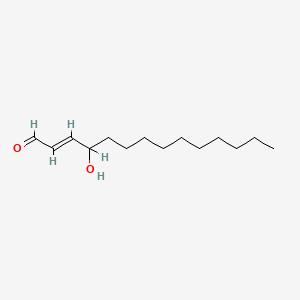
![5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[(2S,4R,5R)-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B1234405.png)